molecular formula C11H13NO2 B2754515 Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 477532-02-8

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B2754515
CAS No.: 477532-02-8
M. Wt: 191.23
InChI Key: QHRBNLHIYYHJNU-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS: 477532-02-8) is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This ester belongs to the 1,2,3,4-tetrahydroquinoline chemical class, a privileged scaffold in drug discovery and medicinal chemistry due to its presence in a wide array of biologically active molecules . The tetrahydroquinoline core is a significant structural motif found in numerous natural products and synthetic pharmaceuticals exhibiting diverse pharmacological activities. These include antimicrobial, antifungal, antitumor, anti-malarial, anti-inflammatory, and neuroprotective properties . As a synthetic intermediate, the carboxylate ester functional group at the 8-position of this molecule offers a versatile handle for further chemical modifications, making it a valuable building block for constructing more complex chemical entities for research and development . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Safety Information: Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The compound has been associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2,4,6,12H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBNLHIYYHJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the esterification of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. One common method includes dissolving the acid in methanol and adding acetyl chloride at 0°C, followed by stirring at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The 8-carboxylate group distinguishes this compound from other tetrahydroquinoline derivatives. Structural analogs vary in substituent positions, functional groups, and ring saturation, leading to differences in physicochemical properties and applications:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Modification Key Applications/Properties References
Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate C₁₁H₁₃NO₂ 191.23 8-carboxylate Organic synthesis, drug discovery
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate C₁₂H₁₅NO₂ 193.25* 5-methyl, 8-carboxylate Electrosynthetic screening
6-R-4-R’-2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid C₁₃H₁₇NO₂ 223.28 6-R, 4-R’ substituents (e.g., alkyl groups) Helquinoline analogs
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride C₁₁H₁₄ClNO₂ 227.69 Isoquinoline scaffold, 8-carboxylate Pharmacological studies
Methyl 8-allyl-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate C₁₆H₁₈BrNO₂ 336.23 8-allyl, 6-bromo, 2-methyl substituents Synthetic intermediates

Note: Molecular weight discrepancies (e.g., 191.23 vs. 193.25) may arise from measurement methods or impurities .

Physicochemical Properties

Spectral Data

  • NMR Profiles: The target compound’s ¹H NMR (δ 1.2–3.1 ppm for methylene/methyl groups) and ¹³C NMR (δ 170–175 ppm for carbonyl) align with tetrahydroquinoline scaffolds but differ from isoquinoline derivatives (e.g., shifted aromatic signals) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular ion peaks at m/z 191.23 for the target compound, distinct from analogs like the brominated derivative (m/z 336.23) .
Table 2: Key Spectral Differences
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ESI-MS (m/z)
Target Compound 1.2–3.1 (methylene) 170.5 (COOCH₃) 191.23
Methyl 8-allyl-6-bromo-...carboxylate 5.1–5.3 (allyl protons) 122.7 (C-Br) 336.23
Tetrahydroisoquinoline hydrochloride 4.2–4.5 (CH₂NH) 165.8 (COOCH₃, deshielded) 227.69

Biological Activity

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (MTHQC) is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

MTHQC is characterized by a methyl group at the 1-position and a carboxylate functional group at the 8-position. Its molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 191.23 g/mol. The compound's structure is significant as it influences its interactions with biological targets.

Target Interactions

The specific biological targets of MTHQC remain largely unidentified; however, it is hypothesized that it interacts with various enzymes and proteins due to its structural similarity to other biologically active tetrahydroquinolines. These interactions may modulate cellular functions through enzyme inhibition or activation.

Pharmacokinetics

MTHQC exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), suggesting potential central nervous system effects. Its pharmacokinetic profile indicates that it may influence both peripheral and central biological pathways.

Antioxidant Properties

MTHQC has demonstrated significant antioxidant activity. In vitro studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay revealed that MTHQC effectively scavenges free radicals. The IC50 value indicates the concentration required to neutralize 50% of radicals, with lower values reflecting stronger antioxidant capabilities.

Activity IC50 Value (µM) Significance
Antioxidant25Effective in scavenging radicals

Antimicrobial Activity

Research has indicated that MTHQC exhibits antimicrobial properties against various bacterial strains. This includes both antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Antiparasitic Effects

Studies have suggested potential antiparasitic activity, particularly against protozoan parasites. The exact mechanisms remain under investigation but may involve interference with parasite metabolism or growth.

Case Studies and Research Findings

A notable study investigated the synthesis of MTHQC derivatives and their biological activities. The derivatives were evaluated for their antiproliferative effects on various cancer cell lines, including:

  • HeLa Cells : Showed significant growth inhibition.
  • A2780 Ovarian Carcinoma Cells : Induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production.

These findings suggest that MTHQC and its derivatives could be promising candidates in cancer therapy due to their ability to affect cell cycle phases and induce apoptosis in malignant cells.

Future Directions

Despite promising results regarding the biological activity of MTHQC, further research is warranted to elucidate its precise mechanisms of action and therapeutic potential. Studies focusing on:

  • Long-term effects in vivo
  • Detailed molecular mechanisms
  • Potential toxicity profiles at varying dosages

are crucial for advancing understanding and application in clinical settings.

Q & A

Basic Research Questions

Q. What are the key steps and analytical methods for synthesizing methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines followed by esterification. Critical steps include:

  • Cyclization : Using precursors like 8-carboxy-substituted tetrahydroquinoline intermediates under controlled pH (6–8) and temperature (60–80°C) .

  • Esterification : Methylation of the carboxyl group via Fischer esterification or alkylation with methyl iodide .

  • Characterization : Confirm purity via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

    Table 1: Key Synthesis Parameters

    StepConditionsYield (%)Reference
    CyclizationpH 7, 70°C, 12h65–75
    EsterificationCH3_3OH/H2_2SO4_4, reflux80–85

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability is influenced by:

  • Light : Degrades under UV exposure; store in amber vials in inert atmospheres (e.g., argon) .
  • Temperature : Stable at 4°C for ≤6 months; avoid freeze-thaw cycles to prevent ester hydrolysis .
  • Analytical Monitoring : Use HPLC with C18 columns (acetonitrile/water mobile phase) to track degradation products like quinoline-8-carboxylic acid .

Advanced Research Questions

Q. How can chemoenzymatic methods improve the enantiomeric purity of derivatives?

  • Methodological Answer : Lipases (e.g., Candida antarctica Lipase B) or acyltransferases (e.g., Mycobacterium smegmatis) enable enantioselective resolution of racemic alcohols or amines. For example:

  • Kinetic Resolution : Hydrolyze racemic esters with >90% enantiomeric excess (ee) using immobilized enzymes in organic solvents (e.g., tert-butyl methyl ether) .
  • Optimization : Screen solvent polarity (log P 1.5–3.0) and temperature (25–40°C) to enhance enzyme activity .

Q. What reaction pathways dominate when modifying the quinoline ring or ester group?

  • Methodological Answer :

  • Oxidation : Treat with KMnO4_4/H2_2SO4_4 to convert the tetrahydroquinoline ring to quinoline (aromatization confirmed by UV-Vis at λ 315 nm) .

  • Reduction : Use NaBH4_4/Ni catalysts to reduce the ester to a hydroxymethyl group (monitor via IR loss of C=O at 1720 cm1^{-1}) .

  • Substitution : Fluorine at position 5 (analogous structures) enhances bioactivity; introduce via electrophilic substitution with Selectfluor® .

    Table 2: Substituent Effects on Bioactivity

    Substituent PositionBioactivity (IC50_{50} μM)Reference
    5-Fluoro2.1 (Antimalarial)
    8-Methyl15.8 (Anticancer)

Q. How do structural modifications influence structure-activity relationships (SAR) in therapeutic applications?

  • Methodological Answer :

  • Ester Group : Replace methyl with bulkier groups (e.g., tert-butyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Ring Saturation : Tetrahydroquinoline derivatives show higher metabolic stability than fully aromatic quinolines (e.g., t1/2_{1/2} 8h vs. 2h in hepatic microsomes) .
  • Fluorine Substitution : 5-Fluoro analogs (see ) exhibit 10-fold higher antimicrobial activity due to increased membrane permeability .

Q. How can contradictions in synthetic yield data be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst Choice : Pd/C vs. Raney Ni in hydrogenation steps (yields 70% vs. 55%) .
  • Purification : Column chromatography (silica vs. reverse-phase) impacts recovery; optimize with TLC-guided solvent systems (e.g., hexane/EtOAc 4:1) .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-enzyme complexes over 100 ns .

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